Indoline vs. Indole Lipophilicity Differentiation for Membrane Permeability Optimization
2-Chloro-4-(indolin-1-yl)pyrimidine exhibits a calculated XLogP3 of 3.2, which is 0.2 log units higher than the structurally analogous 3-(2-chloropyrimidin-4-yl)-1H-indole (XLogP3 = 3.0) [1][2]. This lipophilicity difference arises from the saturated indoline core replacing the aromatic indole, increasing hydrocarbon character and reducing hydrogen-bond donor capacity (HBD = 0 for target vs. HBD = 1 for indole analog) [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 3-(2-Chloropyrimidin-4-yl)-1H-indole: XLogP3 = 3.0 |
| Quantified Difference | ΔXLogP3 = +0.2 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 0.2-log-unit increase in lipophilicity can meaningfully alter membrane permeability, tissue distribution, and non-specific binding profiles in medicinal chemistry programs, making the indoline scaffold a distinct choice when oral bioavailability or CNS penetration is targeted.
- [1] PubChem CID 22731926, 2-Chloro-4-(indolin-1-yl)pyrimidine, NCBI. Retrieved May 2026. View Source
- [2] PubChem CID 59743428, 3-(2-Chloropyrimidin-4-yl)-1H-indole, NCBI. Retrieved May 2026. View Source
